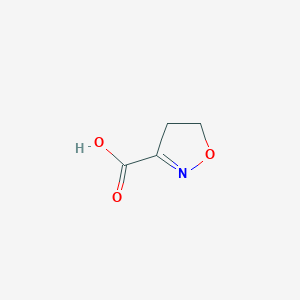
3,4-Dimethyl-5-nitrobenzoic acid
Overview
Description
3,4-Dimethyl-5-nitrobenzoic acid is an organic compound with the molecular formula C₉H₉NO₄. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and proteins .
Mode of Action
Nitro compounds typically undergo reduction reactions in biological systems, leading to the formation of reactive intermediates . These intermediates can then interact with cellular targets, causing various effects.
Biochemical Pathways
Nitro compounds are known to interfere with several biochemical pathways, including those involved in energy metabolism and dna synthesis .
Pharmacokinetics
Nitro compounds generally exhibit low volatility and water solubility, which can affect their bioavailability .
Result of Action
Nitro compounds can cause a range of effects, including oxidative stress, dna damage, and inhibition of protein function .
Action Environment
The action, efficacy, and stability of 3,4-Dimethyl-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the reactivity of nitro compounds . Additionally, factors such as pH and temperature can affect the stability and activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3,4-dimethylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems and efficient separation techniques to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, under conditions that favor electrophilic aromatic substitution.
Major Products Formed
Reduction: 3,4-Dimethyl-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
3,4-Dimethyl-5-nitrobenzoic acid is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of aromatic compounds for biological activity.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitrobenzoic acid: Similar in structure but with different positions of the nitro and methyl groups.
4-Methyl-3,5-dinitrobenzoic acid: Contains two nitro groups and one methyl group, differing in the number and position of substituents.
Uniqueness
3,4-Dimethyl-5-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other nitrobenzoic acid derivatives. This uniqueness makes it valuable in targeted synthetic applications where specific reactivity is required .
Properties
IUPAC Name |
3,4-dimethyl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDUXEJQMSMFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














